molecular formula C20H18N4OS2 B2399164 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 681273-77-8

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2399164
CAS No.: 681273-77-8
M. Wt: 394.51
InChI Key: WRMYSPXRPJXJDV-UHFFFAOYSA-N
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Description

2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Derivative: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.

    Acetamide Formation: The final step involves the reaction of the thioether with an acetamide derivative, such as 5-methyl-1,3,4-thiadiazol-2-amine, under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiadiazole moieties.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the benzyl or thiadiazole positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, indole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be studied for similar activities.

Medicine

In medicinal chemistry, the compound may be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The thiadiazole moiety may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-indol-3-yl)thio)acetamide: Lacks the benzyl and thiadiazole groups.

    N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Lacks the indole and thioether linkage.

    1-benzyl-1H-indole-3-thiol: Lacks the acetamide and thiadiazole groups.

Uniqueness

The uniqueness of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide lies in its combined structural features, which may confer unique biological activities and chemical reactivity compared to its simpler analogs.

Properties

IUPAC Name

2-(1-benzylindol-3-yl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS2/c1-14-22-23-20(27-14)21-19(25)13-26-18-12-24(11-15-7-3-2-4-8-15)17-10-6-5-9-16(17)18/h2-10,12H,11,13H2,1H3,(H,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMYSPXRPJXJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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